molecular formula C10H11NO B8565028 3-Methyl-1-pyridin-3-yl-but-2-en-1-one

3-Methyl-1-pyridin-3-yl-but-2-en-1-one

Cat. No.: B8565028
M. Wt: 161.20 g/mol
InChI Key: LSVAYKSXGPEZFC-UHFFFAOYSA-N
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Description

3-Methyl-1-pyridin-3-yl-but-2-en-1-one is a pyridine-derived enone compound characterized by a conjugated α,β-unsaturated ketone system (but-2-en-1-one backbone) with a pyridin-3-yl group at position 1 and a methyl substituent at position 3 (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing pyridine ring and the conjugation across the enone system, making it relevant in synthetic chemistry for Michael additions or as a ligand in coordination chemistry.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-methyl-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-7H,1-2H3

InChI Key

LSVAYKSXGPEZFC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares 3-Methyl-1-pyridin-3-yl-but-2-en-1-one with three structurally related pyridine derivatives from the Catalog of Pyridine Compounds and a crystallographically characterized analog from Structure Reports :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₀H₁₁NO 161.20 Pyridin-3-yl, methyl Enone, pyridine
(Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one C₁₆H₁₆N₂O 252.31 Phenyl, pyridylmethylamino Enone, amine, pyridine
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₂H₁₆N₂O₂ 232.27 Methoxy, pyrrolidinyl, acetyl Ketone, pyridine, ether
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₁₈H₂₉FN₂O₂Si 384.52 Fluorine, silyl ether, oxime, pyrrolidinyl Aldehyde oxime, pyridine, silyl ether

Key Observations :

  • Substituent Effects : The target compound lacks polar groups like amines or fluorine, resulting in lower polarity compared to analogs in rows 2–4. This influences solubility and intermolecular interactions.
  • Conjugation: All compounds feature conjugated systems (enone or aromatic pyridine), but the presence of electron-donating groups (e.g., methoxy in row 3) or electron-withdrawing groups (e.g., fluorine in row 4) modulates electronic properties.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal engineering and solubility, vary significantly:

  • (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one : The amine group facilitates N–H···O and N–H···N hydrogen bonds, forming a 2D network. This contrasts with the target compound, which lacks H-bond donors, leading to weaker van der Waals-dominated packing .
  • Fluorinated Analog : The fluorine atom and oxime group enable C–F···H and O–H···N interactions, enhancing crystal stability.

Graph set analysis (as per Etter’s formalism ) would classify these interactions into motifs like R₂²(8) for amine-mediated H-bonds in , whereas the target compound may exhibit simpler C(6) chains via C–H···O contacts.

Research Findings and Methodological Insights

  • Crystallographic Studies: The structure of (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one was resolved using SHELX software , highlighting the utility of this tool in elucidating enone conformations and H-bond networks.
  • Synthetic Utility : Pyridine derivatives with silyl ethers (e.g., row 4) are often intermediates in protected alcohol synthesis, whereas the target compound’s simpler structure favors catalytic applications .

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